1-(2,2,2-trifluoroethyl)pyrazolidine hydrochloride
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Overview
Description
1-(2,2,2-trifluoroethyl)pyrazolidine hydrochloride is a chemical compound with the molecular formula C5H9F3N2·HCl. It is characterized by the presence of a trifluoroethyl group attached to a pyrazolidine ring, forming a hydrochloride salt.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2,2-trifluoroethyl)pyrazolidine hydrochloride typically involves the reaction of pyrazolidine with 2,2,2-trifluoroethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to achieve high yields and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .
Chemical Reactions Analysis
Types of Reactions: 1-(2,2,2-trifluoroethyl)pyrazolidine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The trifluoroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoroethyl pyrazolidine derivatives, while substitution reactions can produce a variety of substituted pyrazolidine compounds .
Scientific Research Applications
1-(2,2,2-trifluoroethyl)pyrazolidine hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2,2,2-trifluoroethyl)pyrazolidine hydrochloride involves its interaction with specific molecular targets. The trifluoroethyl group imparts unique electronic properties to the compound, influencing its reactivity and interactions with other molecules. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
- 1-(2,2,2-trifluoroethyl)pyrazole hydrochloride
- 1-(2,2,2-trifluoroethyl)pyrrolidine hydrochloride
- 1-(2,2,2-trifluoroethyl)imidazolidine hydrochloride
Comparison: 1-(2,2,2-trifluoroethyl)pyrazolidine hydrochloride is unique due to its pyrazolidine ring structure, which distinguishes it from other similar compounds.
Properties
CAS No. |
2490413-00-6 |
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Molecular Formula |
C5H10ClF3N2 |
Molecular Weight |
190.6 |
Purity |
95 |
Origin of Product |
United States |
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